Product packaging for 1,10-Decanedicarboxylic acid xammonium salt(Cat. No.:CAS No. 59864-79-8)

1,10-Decanedicarboxylic acid xammonium salt

Cat. No.: B1284214
CAS No.: 59864-79-8
M. Wt: 247.33 g/mol
InChI Key: AGVBUFRTWKTYON-UHFFFAOYSA-N
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Description

Contextualization within Dicarboxylic Acid Chemistry and Ammonium (B1175870) Salts

Ammonium dodecanedioate (B1236620) is chemically classified as an ammonium salt of a dicarboxylic acid. To understand its characteristics, it is essential to first consider its constituent parts: dodecanedioic acid and the ammonium ion.

Dicarboxylic acids are organic compounds that feature two carboxylic acid functional groups (-COOH). Dodecanedioic acid (DDDA), with the formula (CH₂)₁₀(CO₂H)₂, is a long-chain aliphatic dicarboxylic acid, meaning it has a backbone of twelve carbon atoms. cymitquimica.comwikipedia.org These types of acids are fundamental building blocks in polymer chemistry. ontosight.aiconfex.com

Ammonium salts are formed through the reaction of an acid with ammonia (B1221849) or an ammonium source. cymitquimica.com In this case, dodecanedioic acid reacts with ammonia to form ammonium dodecanedioate. cymitquimica.com This transformation into a salt form typically increases the compound's solubility in water compared to its parent acid. cymitquimica.com The interaction between the ammonium cation and the dicarboxylate anion is a key feature of this class of compounds, influencing their structure and properties. researchgate.net Research into ammonium salts of dicarboxylic acids often involves characterization through methods like NMR spectroscopy, thermogravimetric analysis (TGA), and X-ray diffraction to understand these interactions. researchgate.netnih.gov

The general properties of Ammonium Dodecanedioate are summarized in the table below.

PropertyValue
CAS Number 59864-79-8 nih.govechemi.comchemicalbook.com
Molecular Formula C₁₂H₂₅NO₄ (for monoammonium salt) nih.gov or C₁₂H₂₈N₂O₄ (for diammonium salt) chemicalbook.com
Molecular Weight 247.33 g/mol (for monoammonium salt) nih.gov
IUPAC Name azane;dodecanedioic acid nih.gov
Synonyms Dodecanedioic acid amine, 1,10-Decanedicarboxylic acid ammonium salt cymitquimica.com
Appearance White crystalline solid cymitquimica.com
Melting Point 170 °C (decomposes) sigmaaldrich.com
Parent Acid Dodecanedioic acid nih.gov
Component Base Ammonia nih.gov

Note: The molecular formula and weight can vary depending on whether it is the mono- or di-ammonium salt.

Significance in Advanced Chemical and Material Science Research

The primary significance of ammonium dodecanedioate in advanced research lies in its role as a monomer and a precursor in the synthesis of high-performance polymers and other specialized materials. cymitquimica.com Its parent acid, dodecanedioic acid, is an essential component in the production of specific types of nylon, such as Nylon 6,12, which is valued for its flexibility, heat stability, and high scratch resistance. confex.comcredenceresearch.com These properties make it suitable for demanding applications, particularly in the automotive and electronics industries for parts like engine components and electrical connectors. credenceresearch.comsnsinsider.com

Research has also explored the utility of ammonium dodecanedioate and its derivatives in other areas of material science:

Corrosion Inhibition: Certain derivatives, specifically quaternary ammonium salts based on dodecanedioate, have been synthesized and evaluated as corrosion inhibitors for steel in various industrial environments. researchgate.netorcid.orgacs.org These compounds can form a protective layer on the metal surface, mitigating corrosion in acidic or saline conditions. researchgate.netacs.org

Surfactants and Emulsifiers: Due to the presence of both a long hydrocarbon chain (hydrophobic) and charged functional groups (hydrophilic), it can function as a surfactant or emulsifier in various formulations. cymitquimica.com

Biodegradable Materials: There is growing interest in utilizing dicarboxylic acids like dodecanedioic acid for creating biodegradable polymers, which could help reduce the environmental impact of conventional plastics. ontosight.ai

The thermal stability of the compound is another property of research interest, as the thermal decomposition of ammonium salts can be a complex process that yields different intermediates and final products depending on the conditions. cymitquimica.comrsc.orgrsc.orgscirp.org Understanding this behavior is crucial for its application in high-temperature polymer processing.

Current Landscape and Emerging Trends in Academic Inquiry

The current research landscape for dodecanedioic acid and its salts, including ammonium dodecanedioate, is heavily influenced by the drive for sustainability and the development of "green" chemistry. A major emerging trend is the shift from petrochemical-based synthesis to bio-based production routes. credenceresearch.comsnsinsider.com

Key research trends include:

Bio-based Synthesis: Traditionally, dodecanedioic acid is produced through multi-step chemical processes from petroleum feedstocks like butadiene. wikipedia.orgconfex.com These methods can be energy-intensive and generate significant side products. confex.com Consequently, a substantial amount of current research focuses on developing biotechnological production methods. This involves using microorganisms, such as Candida tropicalis yeast, to convert renewable feedstocks like plant oils or fatty acids into dodecanedioic acid through fermentation or biotransformation. confex.comresearchgate.net This approach is seen as a more sustainable and potentially cost-effective alternative. confex.com

Hybrid Catalysis: Researchers are exploring hybrid processes that combine the advantages of traditional chemocatalysis with biocatalysis to create more efficient and sustainable pathways to dodecanedioic acid and its derivatives. confex.com

Advanced Polymer Development: Academic and industrial inquiry continues to focus on using dodecanedioic acid and its salts to create novel polymers with enhanced properties. ontosight.aisnsinsider.com This includes developing new bio-based polyamides and polyesters for high-performance applications in the automotive and electronics sectors. credenceresearch.comsnsinsider.com

Functional Materials: Investigation into the use of dodecanedioate-based compounds as functional materials, such as corrosion inhibitors in the form of ionic liquids, represents a growing niche in materials science research. researchgate.netacs.org

This shift towards sustainable production and novel applications ensures that ammonium dodecanedioate and its parent acid will remain subjects of significant academic and industrial research for the foreseeable future. ontosight.aicredenceresearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25NO4 B1284214 1,10-Decanedicarboxylic acid xammonium salt CAS No. 59864-79-8

Properties

CAS No.

59864-79-8

Molecular Formula

C12H25NO4

Molecular Weight

247.33 g/mol

IUPAC Name

azanium;dodecanedioate;hydron

InChI

InChI=1S/C12H22O4.H3N/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;/h1-10H2,(H,13,14)(H,15,16);1H3

InChI Key

AGVBUFRTWKTYON-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC(=O)O)CCCCC(=O)O.N

Origin of Product

United States

Elucidation of Reaction Mechanisms and Chemical Behavior

Fundamental Mechanistic Aspects of Ammonium (B1175870) Dodecanedioate (B1236620) Formation

The formation of ammonium dodecanedioate from dodecanedioic acid and ammonia (B1221849) is a classic acid-base reaction. The elucidation of its mechanism involves understanding the dynamics of proton transfer and the role of the reaction environment.

Proton Transfer Dynamics and Equilibrium Studies

The reaction between an acid and a base, such as dodecanedioic acid and ammonia, is fundamentally a proton transfer process. researchgate.net Studies on similar systems, like the reaction between hydronium ions (H₃O⁺) and ammonia (NH₃), reveal that proton transfer can be an extremely rapid, direct process. researchgate.net The lifetime of the intermediate complex in such reactions can be on the order of femtoseconds (10⁻¹⁵ seconds). researchgate.net The exothermicity of the reaction is largely channeled into the internal vibrational excitation of the newly formed ammonium ion. researchgate.net

The equilibrium of the ammonium dodecanedioate formation is governed by the relative acid and base strengths and the reaction conditions. In aqueous solutions, the reaction can be influenced by the presence of water molecules, which can participate in the proton transfer process. gdut.edu.cn The stability of the resulting ammonium salt is a key factor in driving the equilibrium towards product formation.

Interfacial Reaction Mechanisms in Ammonium Salt Systems

The formation of ammonium salts can also occur at interfaces, such as between a gas phase containing ammonia and an aqueous or solid phase containing the acid. acs.orgnih.gov The mechanism at such interfaces can be complex and dependent on the specific conditions.

Studies on the reaction of amines at the air-particle interface have shown two primary mechanisms depending on the acidity of the particle:

Acid-base neutralization: At high acid concentrations, the amine is directly neutralized by a proton donor (like H₃O⁺), leading to a rapid formation of the ammonium salt within picoseconds. acs.orgnih.gov

Hydrolysis: At lower acid concentrations, the amine may first interact with interfacial water molecules, leading to a slower, multi-step process involving the formation of an unstable ionic pair. acs.orgnih.gov

These interfacial mechanisms highlight the importance of the local chemical environment in determining the pathway and rate of ammonium salt formation. The accumulation of reactants at the interface is a crucial first step, followed by the specific chemical transformation. encyclopedia.pub

Mechanistic Investigations of Ammonium Dodecanedioate Derivatives as Corrosion Inhibitors

Ammonium dodecanedioate and other dicarboxylates are recognized for their ability to inhibit the corrosion of metals, particularly steel. researchgate.netnih.gov Their effectiveness stems from their interaction with the metal surface, which can be understood through their adsorption mechanisms and the subsequent electrochemical processes.

Adsorption Mechanisms on Metal Surfaces (e.g., Chemisorption, Physisorption)

The primary mechanism by which organic corrosion inhibitors like ammonium dodecanedioate protect a metal surface is through adsorption, forming a protective film that isolates the metal from the corrosive environment. mdpi.comresearchgate.net This adsorption can occur through two main processes:

Physisorption: This involves electrostatic interactions between the charged metal surface and the inhibitor molecules. researchgate.netresearchgate.net These are generally weaker interactions, such as van der Waals forces.

Chemisorption: This involves the formation of a chemical bond between the inhibitor and the metal surface, resulting in a stronger and more stable protective layer. researchgate.netohio.edu This often involves the sharing of electrons between the inhibitor's functional groups (like the carboxylate groups in dodecanedioate) and the metal's d-orbitals. ohio.edu

The nature of adsorption (physisorption vs. chemisorption) can be inferred from the standard free energy of adsorption (ΔG°ads). Generally, values more positive than -20 kJ/mol are associated with physisorption, while values more negative than -40 kJ/mol suggest chemisorption. researchgate.net Intermediate values often indicate a mixed-mode adsorption involving both physical and chemical interactions. mdpi.comtandfonline.com For long-chain dicarboxylates, chemisorption is often the dominant mechanism, leading to the formation of a stable, protective film. ijcsi.pro

Table 1: Adsorption Characteristics of Corrosion Inhibitors

Adsorption Type Key Characteristics Typical ΔG°ads
Physisorption Electrostatic interactions, van der Waals forces, weaker bonds. researchgate.netresearchgate.net > -20 kJ/mol researchgate.net

Electrochemical Processes at Inhibitor-Protected Interfaces

Corrosion is an electrochemical process involving both anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions. mdpi.com Corrosion inhibitors can affect one or both of these processes. mdpi.com Techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to study these effects. bohrium.comvub.be

Dicarboxylate inhibitors like ammonium dodecanedioate often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. tandfonline.com They achieve this by adsorbing onto the metal surface and blocking the active sites for these reactions. researchgate.net The formation of a protective film increases the charge transfer resistance at the metal-solution interface, which can be measured by EIS as an increase in the diameter of the Nyquist plot semicircle. mdpi.com This indicates a slowing down of the corrosion process. The protective film can also act as a physical barrier, hindering the diffusion of corrosive species to the metal surface. nih.gov

Influence of Molecular Structure on Inhibition Efficiency

The molecular structure of a corrosion inhibitor plays a critical role in its effectiveness. mdpi.com For dicarboxylic acids like dodecanedioic acid, several factors are important:

Chain Length: The length of the hydrocarbon chain between the two carboxylate groups influences the inhibitor's performance. Generally, for dicarboxylates, a longer chain length leads to better corrosion inhibition. rsc.org This is attributed to a greater surface coverage and the formation of a more compact and hydrophobic protective layer. rsc.org Studies have shown that dicarboxylates with a chain length greater than four carbon atoms tend to form insoluble complexes with iron ions, enhancing corrosion resistance. researchgate.net

Functional Groups: The carboxylate groups (-COO⁻) are the primary active centers for adsorption onto the metal surface. rsc.orgelectrochemsci.org The presence of other functional groups can also influence the inhibition efficiency. For instance, electron-donating groups can increase the electron density on the active centers, promoting stronger adsorption. rsc.org

Research on various dicarboxylates has consistently shown a correlation between the molecular structure and the resulting corrosion inhibition efficiency, providing a basis for designing more effective inhibitors. chapman.edunih.govmdpi.comresearchgate.netacs.org

Table 2: Chemical Compounds Mentioned

Compound Name
Ammonium dodecanedioate
Dodecanedioic acid
Ammonia
Hydronium
Trioctylmethyl ammonium dodecanedioate
Iron
Benzotriazole
Sodium glutarate
Dicyclohexylamine caprylate
Sodium benzoate
2-mercaptobenzimidazole
2,3-Pyridinedicarboxylic acid
2,4-Pyridinedicarboxylic acid
2,5-Pyridinedicarboxylic acid
2,6-Pyridinedicarboxylic acid
3'-fluoro-2',3'-dideoxythymidine
3'-azido-2',3'-dideoxythymidine
2',3'-dideoxy-3'-thiacytidine
Tetradecandioic acid
Decanedioic acid
Succinic acid
N,N-dimethyl-N-tetradecyl-N-ethyl-ammonium ethyl sulfate
Malonic acid
Ethylmalonic acid
2-pyridone-2-hydroxypyridine
10-hydroxybenzo[h]quinoline
Chalcone
Dextrin
Inulin
N-methyl formanilide
Imidazole
Thiazolidinedione
2,2′-bipyridine-3,3′-dicarboxylic acid
Nickel(II) bipyridine dicarboxylic acid complex
Zinc(II) bipyridine dicarboxylic acid complex
Manganese(II) bipyridine dicarboxylic acid complex
Thiol
Phosphate ester
Tetradecyl-benzyldimethyl-ammonium bromide
Methylamine
Dimethylamine
Trimethylamine
Sulfuric acid
Sodium citrate
Capric acid
Sebacic acid
Sodium malonate
Sodium ethylmalonate
Sodium succinate
4-Aminobutyric acid
Citric acid
Benzenesulfonamide
Malonyl-CoA
Emtricitabine
Carbon
Oxygen
Nitrogen
Sulfur
Phosphorus
Chlorine
Bromine
Fluorine
Zinc
Calcium
Silicon
Copper
Aluminum
Cobalt
Manganese

Thermal and Chemical Stability Pathways

Ammonium dodecanedioate, as a salt of a weak acid (dodecanedioic acid) and a weak base (ammonia), exhibits distinct thermal and chemical behaviors influenced by its bifunctional nature. Its stability is a critical factor in its storage, handling, and application, particularly in polymerization processes where it serves as a monomer precursor. The compound possesses good thermal stability under standard conditions but will undergo decomposition at elevated temperatures or react in the presence of specific chemical agents. mdpi.com

The thermal degradation of ammonium dodecanedioate is a multi-step process that begins at its melting point. The reported melting point is approximately 170 °C, at which temperature decomposition processes initiate. sigmaaldrich.com The decomposition pathway is analogous to that of other ammonium salts of long-chain dicarboxylic acids, involving the sequential loss of ammonia and water, potentially leading to the formation of amides, nitriles, or polymeric structures depending on the conditions.

The initial stage of decomposition involves an acid-base equilibrium, followed by dehydration to form an amide linkage. Upon heating, ammonium dodecanedioate loses ammonia and water to form intermediates. This process is central to the formation of polyamides, where the salt is heated to drive polycondensation. nih.gov

At higher temperatures, the degradation can proceed further. The thermal decomposition of long-chain carboxylic acids and their salts can result in the formation of ketones at temperatures between 250-300 °C. researchgate.net At even higher temperatures, decarboxylation becomes a characteristic reaction, leading to the cleavage of the aliphatic chain and the formation of carbon dioxide and various hydrocarbons. researchgate.net For some long-chain ammonium carboxylate salts, the rate of thermal decomposition increases significantly at temperatures above 200 °C. google.com

The decomposition can be summarized in the following potential stages:

Dissociation: Reversible dissociation into dodecanedioic acid and ammonia.

Dehydration/Condensation: Loss of water to form amides. At a bifunctional level, this can lead to the formation of oligomers and eventually polyamides.

Cyclization/Nitrile Formation: Intramolecular reactions at higher temperatures can lead to other products.

Fragmentation: At very high temperatures, decarboxylation and cleavage of the carbon chain occur. researchgate.net

Table 1: Anticipated Thermal Decomposition Products of Ammonium Dodecanedioate
Temperature RangePrimary Reaction TypeMajor Decomposition ProductsReference
~170 °C - 200 °CDissociation and DehydrationDodecanedioic acid, Ammonia, Water, Polyamide oligomers sigmaaldrich.comnih.govgoogle.com
250 °C - 300 °CDecarbonylation / KetonizationLong-chain ketones researchgate.net
> 300 °CDecarboxylation and Chain CleavageCarbon dioxide, Smaller hydrocarbons researchgate.net

The reactivity of ammonium dodecanedioate is characterized by the independent and cooperative reactions of its ammonium (NH₄⁺) cation and dodecanedioate anion. These functional groups make it reactive towards acids, bases, and other species, and enable its function as a monomer in polymerization.

Reactivity with Bases: In the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), the ammonium cation is deprotonated, leading to the liberation of ammonia gas and the formation of water and the corresponding metal salt of dodecanedioic acid (e.g., disodium (B8443419) dodecanedioate). quora.com This is a characteristic reaction of ammonium salts. lmu.edu The reaction proceeds as follows: NH₄⁺OOC-(CH₂)₁₀-COO⁻NH₄⁺ + 2 NaOH → Na⁺OOC-(CH₂)₁₀-COO⁻Na⁺ + 2 NH₃(g) + 2 H₂O

Reactivity with Acids: When treated with a strong acid like hydrochloric acid (HCl), the carboxylate anions of the dodecanedioate are protonated. This reaction displaces the weaker dicarboxylic acid from its salt, resulting in the formation of dodecanedioic acid and the corresponding ammonium salt of the strong acid (e.g., ammonium chloride). quora.com The reaction is: NH₄⁺OOC-(CH₂)₁₀-COO⁻NH₄⁺ + 2 HCl → HOOC-(CH₂)₁₀-COOH + 2 NH₄Cl

Oxidation and Reduction: The dodecanedioate moiety is susceptible to oxidation and reduction reactions, similar to its parent acid. While specific agents for the ammonium salt are not detailed, dodecanedioic acid can be formed through oxidation processes and can be reduced to dodecane-1,12-diol using appropriate reducing agents. google.com This indicates that under specific conditions in a complex system, the carboxylate groups can participate in redox reactions.

Polycondensation Reactions: A primary application demonstrating the reactivity of ammonium dodecanedioate is in the synthesis of polyamides. It can be considered a "nylon salt" precursor. When heated, typically in the presence of a diamine like 1,12-dodecanediamine, it undergoes polycondensation to form Polyamide 12,12. mdpi.com The process involves the formation of amide bonds between the carboxylate groups and the amine groups, with the elimination of water. This reaction highlights the compound's ability to act as a bifunctional monomer in step-growth polymerization. nih.gov

Table 2: Reactivity of Ammonium Dodecanedioate with Various Chemical Species
Reactant TypeExample ReactantReaction TypeMajor Product(s)Reference
Strong BaseSodium Hydroxide (NaOH)Deprotonation / Salt FormationDisodium dodecanedioate, Ammonia, Water quora.com
Strong AcidHydrochloric Acid (HCl)Protonation / Acid DisplacementDodecanedioic acid, Ammonium chloride quora.com
Diamine1,12-dodecanediaminePolycondensationPolyamide 12,12, Water mdpi.com
Reducing Agent(Implied from parent acid)ReductionDodecane-1,12-diol google.com

Advanced Applications in Materials Science and Supramolecular Chemistry Research

Supramolecular Assembly and Molecular Recognition

Host-Guest Chemistry Involving Ammonium (B1175870) Dodecanedioate (B1236620) Moieties

Host-guest chemistry involves the formation of unique complexes where a "host" molecule encapsulates a "guest" molecule. The dodecanedioate anion, derived from ammonium dodecanedioate, is an intriguing guest for various synthetic host molecules due to its length and flexibility. The interactions are primarily driven by hydrogen bonding and ion-pairing forces between the carboxylate end-groups of the anion and complementary binding sites on the host.

Research into anion receptor chemistry has demonstrated the ability of synthetic hosts, such as those based on bisurea or bisthiourea scaffolds, to bind dicarboxylate anions. researchgate.net The long, flexible nature of the dodecanedioate (C12) anion allows it to adapt its conformation to fit within the binding cleft of different hosts. researchgate.net The strength of this binding is a critical parameter and is quantified by the binding constant (Kₐ). For instance, studies using proton NMR titrations have been conducted to determine these constants. In one such study, a "non-linear" bisurea host molecule was shown to bind the dodecanedioate anion in DMSO-d₆ solution. researchgate.net

The key to controlling selectivity in these systems often lies in the precise organization of the interacting components, which can be influenced by hydrogen bonds and ion-pairing. acs.org The C–H bonds adjacent to a quaternary ammonium group can even act as hydrogen bond donors, adding directionality to the interaction with the associated anion. acs.org This principle is fundamental to how the ammonium cation could influence the dodecanedioate anion's role in host-guest systems.

Table 1: Binding Affinity of Dodecanedioate Anion with a Synthetic Host This table presents the binding constant for the dodecanedioate anion with a specific bisurea host molecule as determined by ¹H NMR titration experiments.

Guest AnionHost MoleculeSolventBinding Constant (Kₐ) in M⁻¹
Dodecanedioate (C12)Bis-Urea Host 1DMSO-d₆1200

Data sourced from research on anion binding with non-linear bisurea hosts. researchgate.net

Design and Synthesis of Self-Assembled Supramolecular Architectures

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. nih.govnih.gov The dodecanedioate moiety is an excellent candidate for designing and synthesizing such architectures due to its bifunctional nature, acting as a long, flexible linker between other molecular components, often metal ions. mdpi-res.comsibran.ru These self-assembly processes can lead to the formation of complex, higher-order structures like coordination polymers and metal-organic frameworks. frontiersin.org

The synthesis of these architectures often involves combining the dodecanedioate ligand with metal salts under specific conditions. sibran.rutsinghua.edu.cn The resulting structure is highly dependent on the coordination geometry of the metal ion and the flexibility of the dodecanedioate chain. For example, researchers have successfully synthesized a layered coordination network of cobalt(II) 1,12-dodecanedioate trihydrate. sibran.ru However, the high degree of freedom and flexibility of the long carbon backbone in dodecanedioate can also present challenges, sometimes restricting or decreasing the chance of crystallization compared to shorter dicarboxylates. mdpi-res.com

The ultimate goal of this research is to create functional materials by controlling the assembly process. rsc.org By rationally designing the molecular building blocks, chemists can produce a variety of two- and three-dimensional architectures with potential applications in catalysis, molecular recognition, and as precursors for advanced materials. tsinghua.edu.cniitm.ac.in

Notable Research Findings:

Layered Networks: A coordination polymer of cobalt(II) with 1,12-dodecanedioate was synthesized, forming a new layered coordination network. sibran.ru

Coordination Polymers (CPs): Dicarboxylates, from oxalate (B1200264) to dodecanedioate, are used as ligands to form CPs. An analysis of the Cambridge Crystallographic Data Centre (CCDC) shows a decreasing number of reported structures as the carbon chain length increases, which is attributed to the increased flexibility hindering crystallization. mdpi-res.com

Bio-based Polymers: In a related application, 1,12-dodecanedioate has been incorporated into bio-based, photocurable polymers for potential bone repair applications, demonstrating its utility in creating complex, functional materials. researchgate.netresearchgate.net

Mechanically Interlocked Molecular Systems Incorporating Ammonium Dodecanedioate Units

Mechanically interlocked molecules (MIMs) are complex architectures, such as catenanes (interlocked rings) and rotaxanes (a ring threaded onto an axle), where components are linked mechanically rather than covalently. The synthesis of these systems represents a significant challenge in supramolecular chemistry. While specific examples detailing the incorporation of ammonium dodecanedioate into MIMs are not widespread, its structural characteristics make it a promising candidate for such applications.

The long, linear dodecanedioate chain is well-suited to act as the "thread" or axle component in a pseudo-rotaxane or rotaxane. tsinghua.edu.cn A pseudo-rotaxane features a thread-like molecule passing through a macrocycle without bulky "stoppers" to prevent dissociation. The synthesis of such structures can be achieved by combining anionic directing ligands with macrocyclic protecting compounds. tsinghua.edu.cn The dicarboxylate groups at the ends of the dodecanedioate anion could serve as binding sites to direct the threading process and could subsequently be modified to create bulky stoppers, thus forming a stable rotaxane.

Furthermore, diesters like dodecanedioate have been successfully copolymerized to create metallosupramolecular polymers. science.gov These polymers can, in turn, be used as precursors for synthesizing poly[n]catenanes, a distinctive polymer architecture consisting solely of interlocked macrocycles, which are promising for creating sophisticated molecular machines and smart soft materials. science.gov The flexibility and length of the dodecanedioate unit would be a key variable in defining the properties of the resulting interlocked polymer chains.

Table 2: Potential Roles of Dodecanedioate in Mechanically Interlocked Molecules (MIMs) This table outlines the hypothetical roles the dodecanedioate moiety could play in the construction of different classes of MIMs, based on established synthetic principles.

MIM ClassPotential Role of Dodecanedioate UnitRequired Interactions
Pseudo-rotaxane Linear "thread" component passing through a macrocycle.Anion-macrocycle interactions (e.g., hydrogen bonding, ion-pairing).
Rotaxane Stoppered "axle" component.Initial threading followed by covalent modification of the carboxylate ends.
Catenane Component of a macrocyclic ring precursor.Cyclization of a linear polymer chain containing dodecanedioate units.
Poly-catenane Linker within a metallosupramolecular polymer precursor.Copolymerization with other monomers to form long chains for interlocking. science.gov

Computational Chemistry and Theoretical Modeling of Ammonium Dodecanedioate

Molecular Dynamics Simulations and Quantum Chemical Calculations

Molecular dynamics (MD) simulations and quantum chemical calculations are fundamental techniques in computational chemistry. MD simulations provide a detailed view of the time-dependent behavior of a molecular system, allowing for the study of dynamic processes like conformational changes and interfacial phenomena. nih.govbiorxiv.org Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure, energy, and other properties of molecules with high accuracy. rsdjournal.orgrsc.org

Quantum chemical calculations are crucial for investigating the energetic and thermodynamic profiles of chemical reactions. These calculations can map potential energy surfaces, identify transition states, and determine activation energies, thereby predicting reaction feasibility and kinetics. For ammonium (B1175870) salts, a key reaction pathway to investigate is thermal decomposition.

Table 1: Illustrative Energetic Data for a Modeled Reaction Step (Analogous System) This table presents conceptual data based on findings for analogous ammonium salt systems to illustrate the type of information generated from computational studies.

Reaction Step Description Calculated Activation Energy (kJ/mol) Reference Methodology
Proton Transfer NH₄⁺ + Anion⁻ → NH₃ + Acid Varies with anion structure DFT Calculations

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules, which in turn dictate their physical and chemical properties. The dodecanedioate (B1236620) anion possesses a long and flexible C₁₀ alkyl chain, leading to a large number of possible conformations. Computational methods can predict the most stable molecular geometries and the energy differences between various conformers.

The PubChem database provides computed properties for ammonium dodecanedioate derived from computational models. nih.gov These properties offer a basic understanding of its molecular geometry and complexity. For instance, the presence of 11 rotatable bonds indicates significant conformational freedom. nih.gov More detailed analyses, often performed on related long-chain dibasic ammonium salts, involve calculating bond lengths, bond angles, and dihedral angles to define the precise geometry of the lowest energy conformers. mdpi.com

Table 2: Selected Computed Molecular Properties of Ammonium Dodecanedioate

Property Value Source
Molecular Weight 247.33 g/mol Computed by PubChem 2.2 nih.gov
Hydrogen Bond Donor Count 3 Computed by Cactvs 3.4.8.18 nih.gov
Hydrogen Bond Acceptor Count 5 Computed by Cactvs 3.4.8.18 nih.gov
Rotatable Bond Count 11 Computed by Cactvs 3.4.8.18 nih.gov
Topological Polar Surface Area 75.6 Ų Computed by Cactvs 3.4.8.18 nih.gov

Interfacial phenomena, such as the adsorption of molecules onto a surface, are critical in applications like corrosion inhibition, emulsification, and drug delivery. cymitquimica.comskku.edu MD simulations are particularly well-suited for studying these processes by modeling the interactions between the solute, solvent, and the surface at an atomic level. rsc.org

Studies on related quaternary ammonium salts, such as trioctylmethyl ammonium dodecanedioate, have used MD simulations and DFT to understand their role as corrosion inhibitors for steel. researchgate.netresearchgate.net These simulations revealed that the inhibitor molecules adsorb onto the metal surface, a process that can be described by the Langmuir adsorption isotherm. researchgate.netresearchgate.net The adsorption occurs through the replacement of water molecules on the surface by the inhibitor, which then blocks active sites for corrosion. semanticscholar.org The process is a form of physical adsorption, driven by electrostatic and van der Waals forces. skku.eduresearchgate.net The orientation of the surfactant-like molecules at the interface is a key factor, with the polar head groups interacting with the polar phase and the nonpolar tails orienting away from it. iptsalipur.orgtiu.edu.iq

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a highly versatile and popular computational quantum mechanical method used to investigate the electronic structure of many-body systems. wikipedia.org It is widely applied in chemistry and materials science to predict molecular properties and reaction behaviors with a favorable balance between accuracy and computational cost. hilarispublisher.com

A significant application of DFT is the elucidation of complex reaction mechanisms. mdpi.comnumberanalytics.com By calculating the energies of reactants, products, intermediates, and transition states, DFT can map the entire reaction pathway. rsc.org This provides deep insights into the step-by-step process of a chemical transformation.

For ammonium salts, DFT has been successfully used to study thermal decomposition mechanisms. sioc-journal.cn In the case of ammonium perchlorate, DFT calculations identified the key transition state structures, confirming that the reaction proceeds through an initial proton transfer, followed by a series of radical reactions. sioc-journal.cn Similarly, in the context of corrosion inhibition by related ammonium-based ionic liquids, DFT calculations help to understand the interaction mechanism with the metal surface, which often involves charge transfer between the inhibitor molecule and the metal. dntb.gov.uaacs.org

DFT is a powerful tool for predicting the electronic structure of molecules, which governs their reactivity and spectroscopic properties. hilarispublisher.com Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. mdpi.com

Furthermore, DFT can generate Molecular Electrostatic Potential (ESP) maps, which visualize the charge distribution across a molecule. These maps are invaluable for identifying electrophilic and nucleophilic sites, thereby predicting how a molecule will interact with other reagents. mdpi.com Studies on analogous long-chain dibasic ammonium salts have shown that the electrophilic sites are typically localized around the electronegative oxygen atoms of the carboxylate groups. mdpi.com DFT can also be used to predict various spectroscopic signatures, such as IR and NMR spectra, which aids in the interpretation of experimental data. hilarispublisher.comrsc.org

Table 3: Calculated Quantum Chemical Reactivity Descriptors (Illustrative for Analogous Long-Chain Dibasic Ammonium Salts) This table presents the type of data obtained from DFT calculations on analogous systems, as specific data for ammonium dodecanedioate is not readily available.

Parameter Description Typical Calculated Value (eV) Reference
E(HOMO) Energy of the Highest Occupied Molecular Orbital Varies mdpi.com
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital Varies mdpi.com
Energy Gap (ΔE) E(LUMO) - E(HOMO) ~0.28 mdpi.com
Electronegativity (χ) (I + A) / 2 Varies mdpi.com

Predictive Modeling for Performance and Design Optimization

Computational chemistry serves as a powerful tool in the predictive modeling of chemical compounds, enabling the optimization of their performance and the rational design of new derivatives. In the context of ammonium dodecanedioate and related ionic liquids (ILs), theoretical modeling, particularly through methods like Density Functional Theory (DFT), provides profound insights into the molecular properties that govern their functional behavior, such as corrosion inhibition.

A significant application of computational chemistry is to establish a correlation between calculated quantum chemical parameters and experimentally observed performance metrics, such as corrosion inhibition efficiency (IE). The interaction between a corrosion inhibitor and a metal surface is fundamentally an electronic phenomenon, involving adsorption and the formation of a protective film. dntb.gov.ua Theoretical calculations can elucidate this mechanism by quantifying the electronic properties of the inhibitor molecule.

Several quantum chemical parameters are crucial for predicting the effectiveness of a corrosion inhibitor researchgate.netchimicatechnoacta.ru:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Represents the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of a metal, enhancing adsorption and inhibition efficiency. researchgate.net

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability of a molecule to accept electrons. A lower ELUMO value suggests a greater capacity to accept electrons from the metal surface. researchgate.net

Energy Gap (ΔE = ELUMO - EHOMO): A small energy gap implies higher reactivity of the molecule, which generally correlates with increased inhibition efficiency as it facilitates adsorption on the metal surface. chimicatechnoacta.ruphyschemres.org

Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface due to dipole-dipole interactions, although its correlation with inhibition efficiency is not always direct. physchemres.org

Global Hardness (η) and Softness (σ): Hardness is a measure of resistance to charge transfer, while softness is the reciprocal of hardness. Soft molecules, which have a small energy gap, are more reactive and are generally better corrosion inhibitors. researchgate.netchimicatechnoacta.ru

Studies on ionic liquids similar to ammonium dodecanedioate have successfully used these parameters to explain experimental findings. For instance, research on trioctylmethyl ammonium dodecanedioate (TAD) as a corrosion inhibitor for API 5L X52 steel showed a high inhibition efficiency, which can be theoretically attributed to the strong interaction between the molecule and the steel surface. researchgate.netresearchgate.net The dodecanedioate anion and the quaternary ammonium cation provide multiple adsorption sites. dntb.gov.uaacs.org Computational analyses confirm that such molecules interact with metallic surfaces via a charge transfer mechanism. dntb.gov.ua The adsorption process, which can be physical, chemical, or a mix of both, is often clarified through theoretical models that complement experimental techniques like potentiodynamic polarization. researchgate.netacs.org

Table 1: Correlation of Quantum Chemical Parameters with Corrosion Inhibition Efficiency for Representative Inhibitors This table is illustrative, showing typical correlations found in the literature for organic corrosion inhibitors similar in nature to ammonium dodecanedioate derivatives.

Inhibitor Molecule (Derivative Type) EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Dipole Moment (μ) (Debye) Experimental IE (%) Reference
Alkyl Ammonium Halide (DTAB) - - - - 82% ekb.eg
Imidazolium-based IL ([AOIM]Br) - - - - >90% researchgate.net
Pyridine Derivative -6.91 -1.54 5.37 3.45 96.2% semanticscholar.org
Quinazoline Derivative (AYQ) - - 4.999 - High physchemres.org
Trioctylmethyl Ammonium Dodecanedioate (TAD) - - - - 87% researchgate.netresearchgate.net

Beyond explaining existing data, the true power of predictive modeling lies in the in silico design of novel derivatives with superior properties. By understanding the structure-property relationships established in section 5.3.1, modifications to the molecular structure of ammonium dodecanedioate can be systematically evaluated to enhance its performance as a corrosion inhibitor or for other applications.

The design process involves targeted modifications to either the ammonium cation or the dodecanedioate anion:

Modifying the Cation: The length and nature of the alkyl chains on the quaternary ammonium cation can be altered. For example, increasing the alkyl chain length can enhance the surface area covered by the inhibitor molecule, potentially leading to higher inhibition efficiency. ekb.eg Introducing functional groups, such as aromatic rings or heteroatoms (N, S, O), into the cation can create additional adsorption centers and promote stronger interactions (e.g., π-π stacking) with the metal surface. acs.orgacs.org

Ion Pair Strategy: DFT studies can model the entire ion pair, revealing how the anion and cation interact with each other and with the metal surface. This approach can guide the design of synergistic ion pairs where both components contribute effectively to the formation of a dense, stable, and protective inhibitor film. acs.org

For instance, computational simulations could predict that introducing an electron-donating group to the dodecanedioate chain would increase the EHOMO, leading to more efficient electron donation and stronger chemisorption on a steel surface. Conversely, adding electron-withdrawing groups to the ammonium cation could be explored to modulate the molecule's interaction in different corrosive media. acs.org This predictive capability allows researchers to screen a vast library of potential derivatives computationally, prioritizing the synthesis and experimental testing of only the most promising candidates, thereby accelerating the development of new, high-performance chemicals.

Table 2: Illustrative Computational Design of Ammonium Dodecanedioate Derivatives This table presents hypothetical modifications and their predicted impact on properties based on established computational chemistry principles.

Derivative Modification Target Property Predicted Quantum Chemical Change Predicted Performance Outcome
Introduce benzyl (B1604629) group to ammonium cation Enhanced surface interaction Increased π-system for stacking interactions Higher inhibition efficiency due to stronger adsorption
Replace dodecanedioate with a shorter-chain dicarboxylate Increased solubility Altered EHOMO/ELUMO values and steric profile May decrease inhibition in some systems but improve performance where solubility is key
Add hydroxyl (-OH) groups to the dodecanedioate chain Increased adsorption sites Higher EHOMO, more centers for H-bonding Potentially stronger chemical and physical adsorption, leading to higher IE
Introduce a thiol (-SH) group to the cation's alkyl chain Stronger metal affinity New high-energy HOMO localized on sulfur Significantly enhanced chemisorption on metals like copper and steel

Analytical Techniques for Comprehensive Characterization and Quantification

Advanced Spectroscopic Characterization

Spectroscopy provides fundamental insights into the molecular structure and composition of ammonium (B1175870) dodecanedioate (B1236620) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of ammonium dodecanedioate. By mapping the chemical environments of the hydrogen (¹H) and carbon-13 (¹³C) nuclei, NMR provides unambiguous information about the carbon skeleton and the connectivity of atoms. openstax.org

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of the dodecanedioate anion, distinct signals correspond to the different methylene (B1212753) (–CH₂–) groups in the aliphatic chain. Protons on carbons adjacent to the electron-withdrawing carboxylate groups (α-carbons) are deshielded and appear at a higher chemical shift (further downfield) compared to the protons in the middle of the chain (β, γ, etc.). The long, repeating methylene segment in the center of the molecule results in a large, complex signal due to the significant overlap of their very similar chemical environments. The ammonium (NH₄⁺) protons often appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a direct look at the carbon backbone, with each chemically non-equivalent carbon atom producing a single peak. bhu.ac.in This technique is particularly powerful for confirming the number of distinct carbon environments in the molecule. oregonstate.edu The carbon atoms of the carboxylate groups (–COO⁻) appear significantly downfield, typically in the 170-185 ppm range, due to the strong deshielding effect of the attached oxygen atoms. openstax.org The carbons of the long methylene chain appear in the aliphatic region of the spectrum (typically 20-40 ppm). As with ¹H NMR, the α-carbons are shifted further downfield than the other methylene carbons. Tetramethylsilane (TMS) is commonly used as an internal standard to define the 0 ppm reference point.

Below is a table of expected ¹H and ¹³C NMR chemical shifts for the dodecanedioate component.

Nucleus
AssignmentExpected Chemical Shift (δ, ppm)

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For ammonium dodecanedioate, the FTIR spectrum provides clear evidence for the key structural components: the ammonium cation, the carboxylate anions, and the long aliphatic chain.

The spectrum is characterized by several key absorption bands:

N-H Stretching: The ammonium ion (NH₄⁺) exhibits a broad and strong absorption band in the region of 3000-3300 cm⁻¹, which is characteristic of N-H stretching vibrations.

C-H Stretching: The numerous methylene (–CH₂–) groups in the dodecanedioate backbone give rise to strong, sharp peaks typically between 2850 and 2960 cm⁻¹.

C=O Stretching (Carboxylate): The carboxylate group (–COO⁻) is the most distinctive feature. Unlike a carboxylic acid which has a C=O stretch around 1710-1760 cm⁻¹, the carboxylate anion displays two characteristic stretches due to resonance: a strong, asymmetric stretch between 1540 and 1650 cm⁻¹ and a weaker, symmetric stretch between 1360 and 1450 cm⁻¹. openstax.orgspectroscopyonline.com

C-H Bending: Bending vibrations for the CH₂ groups appear in the 1450-1475 cm⁻¹ region.

Vibrational Mode
Functional GroupExpected Absorption Range (cm⁻¹)

Near-Infrared (NIR) spectroscopy is a powerful process analytical technology (PAT) tool valued for its speed, non-destructive nature, and ability to perform real-time analysis. While FTIR focuses on fundamental vibrations for qualitative identification, NIR measures overtones and combination bands, which are well-suited for quantitative analysis of bulk material.

In an industrial setting, NIR spectroscopy can be implemented for:

Raw Material Identification: Quickly verifying the identity and quality of incoming dodecanedioic acid and ammonia (B1221849) sources.

In-line Process Monitoring: An NIR probe inserted directly into a reactor or pipeline can monitor the progress of the neutralization reaction by tracking the disappearance of the carboxylic acid signal and the appearance of the ammonium dodecanedioate signature. This allows for precise control over reaction endpoints.

Quantitative Analysis: Developing calibration models to rapidly determine the concentration of ammonium dodecanedioate in final products or process streams, as well as quantifying moisture content or other key parameters. This can replace slower, more labor-intensive wet chemical methods.

Electroanalytical Methods

Electroanalytical techniques are pivotal for studying the electrochemical properties of ammonium dodecanedioate, especially its role as a corrosion inhibitor. These methods measure electrical quantities like potential and current to probe the chemical processes occurring at electrode-solution interfaces.

Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are powerful electrochemical techniques used to evaluate the corrosion rates of metals and the effectiveness of corrosion inhibitors like ammonium dodecanedioate. nih.govgamry.comcapes.gov.br

Potentiodynamic Polarization: This technique involves scanning the potential of a working electrode (the metal being studied) and measuring the resulting current. nih.govgamry.com The data is plotted as a Tafel plot (log of current density vs. potential). Key parameters obtained from this plot, such as the corrosion potential (Ecorr) and corrosion current density (icorr), provide direct information about the corrosion rate. nih.govresearchgate.net When an inhibitor like ammonium dodecanedioate is introduced into the corrosive medium, changes in these parameters indicate its protective efficacy. A decrease in icorr and a shift in Ecorr are characteristic of inhibition. The inhibitor's efficiency can be calculated from the reduction in corrosion current density. researchgate.net

Below is an interactive table representing typical data obtained from potentiodynamic polarization studies on a metal substrate in a corrosive environment, both with and without an inhibitor like ammonium dodecanedioate.

Inhibitor ConcentrationCorrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Polarization Resistance (Rp) (kΩ·cm²)Inhibition Efficiency (%)
0 ppm (Blank)-55025.01.2-
100 ppm-5208.53.866.0
200 ppm-5054.27.583.2
500 ppm-4801.521.094.0

Note: This data is illustrative and represents typical trends observed in corrosion inhibition studies.

Ion-Selective Electrodes (ISEs) are potentiometric sensors that respond selectively to the activity of a specific ion in a solution. semanticscholar.org An ISE designed for ammonium (NH₄⁺) can be used to quantify the ammonium component of ammonium dodecanedioate in various aqueous samples. news-medical.netresearchgate.net

The core of an ammonium ISE is a polymeric membrane, typically made of poly(vinyl chloride) (PVC), which is doped with a specific ionophore that selectively binds to ammonium ions. diva-portal.org Nonactin is a commonly used ionophore for this purpose due to its high affinity for NH₄⁺. researchgate.netdiva-portal.org The membrane separates the sample solution from an internal reference solution containing a fixed concentration of ammonium chloride. When the electrode is immersed in a sample containing ammonium ions, a potential difference develops across the membrane, which is proportional to the logarithm of the ammonium ion activity in the sample. researchgate.net This potential is measured against an external reference electrode.

A significant challenge in the application of ammonium ISEs is interference from other cations, particularly potassium (K⁺), which has a similar size and charge to the ammonium ion and can also interact with the ionophore. diva-portal.org Research focuses on developing new ionophores and membrane compositions to enhance selectivity for ammonium over potassium and other interfering ions. nih.gov Despite this, ISEs offer a rapid, cost-effective, and non-destructive method for ammonium quantification, suitable for in-situ monitoring. news-medical.netdiva-portal.org

The table below summarizes typical performance characteristics of a nonactin-based ammonium ISE.

ParameterTypical Value
Linear Range10⁻⁵ M to 10⁻¹ M
Limit of Detection (LOD)~10⁻⁵ M semanticscholar.orgresearchgate.netdiva-portal.org
Response Time< 30 seconds
Selectivity Coefficient (log KpotNH₄⁺, K⁺)-0.9 to -1.2
Optimal pH Range4 - 8

Surface Characterization Techniques

When ammonium dodecanedioate is used as a surface treatment or corrosion inhibitor, it forms a thin film on the substrate. Understanding the composition, structure, and morphology of this film is crucial for elucidating its mechanism of action.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a surface. phi.comeag.comnanoanalytics.com This makes it an ideal tool for analyzing the adsorbed layer of ammonium dodecanedioate on a metal or other substrate. scilit.com

The technique involves irradiating the sample with a beam of monochromatic X-rays, which causes the emission of core-level electrons (photoelectrons). phi.comnanoanalytics.com The kinetic energy of these emitted electrons is measured, and from this, their binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. phi.com Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the element. eag.comresearchgate.net

For a surface treated with ammonium dodecanedioate, XPS can confirm the presence of nitrogen (from the ammonium group) and distinguish between the carboxylate (O=C-O⁻) and potential hydrocarbon contamination on the surface by analyzing the high-resolution spectra of the C 1s, O 1s, and N 1s regions. researchgate.net Depth profiling, which combines XPS with ion sputtering, can be used to determine the thickness and compositional profile of the inhibitor film. phi.comnanoanalytics.com

The following table shows representative binding energies for elements expected in an ammonium dodecanedioate film.

ElementCore LevelChemical StateTypical Binding Energy (eV)
CarbonC 1sC-C / C-H (Alkyl chain)~285.0
C-N (Ammonium)~286.5
O=C-O (Carboxylate)~288.5
OxygenO 1sO=C-O (Carboxylate)~531.5
Metal Oxide (Substrate)~530.0
NitrogenN 1sNH₄⁺ (Ammonium)~402.0

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful imaging techniques that provide high-resolution information about the surface morphology and topography of a sample. azooptics.comnanbiosis.es They are used to visualize the film formed by ammonium dodecanedioate and assess its uniformity, thickness, and coverage on a substrate. nih.govfoodsafety.institute

Scanning Electron Microscopy (SEM): SEM uses a focused beam of high-energy electrons to scan the sample surface. azooptics.comresearchgate.net The interaction of the electron beam with the surface atoms produces various signals, including secondary electrons and backscattered electrons, which are collected to form a high-resolution, three-dimensional-appearing image of the surface morphology. azooptics.com SEM can reveal how the inhibitor film covers the surface, whether it fills in pits and defects, and how the surface morphology changes after exposure to a corrosive environment with and without the inhibitor. nih.gov Energy-dispersive X-ray spectroscopy (EDS), an accessory to SEM, can provide elemental mapping of the surface. azooptics.com

Atomic Force Microscopy (AFM): AFM provides true three-dimensional topographical maps of a surface with nanoscale resolution. jeremyjordan.meworldscientificnews.com It operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. nanbiosis.esjeremyjordan.me The deflection of the cantilever due to forces between the tip and the surface is monitored by a laser and photodetector system. jeremyjordan.me AFM can operate in different modes, such as contact or tapping mode, and can be used in air or liquid environments. nanbiosis.esjeremyjordan.me It is particularly useful for quantifying surface roughness and measuring the thickness of the adsorbed inhibitor film with high precision. researchgate.netnih.gov

A comparison of the key features of SEM and AFM for this application is provided below.

FeatureScanning Electron Microscopy (SEM)Atomic Force Microscopy (AFM)
Principle Scans surface with a focused electron beam. azooptics.comScans surface with a physical probe (tip). jeremyjordan.me
Information Surface morphology, elemental composition (with EDS). azooptics.comfoodsafety.institute3D surface topography, roughness, film thickness. nanbiosis.esresearchgate.net
Resolution Typically 1-20 nm. azooptics.comSub-nanometer vertical resolution. jeremyjordan.me
Environment Requires high vacuum.Can operate in air, liquid, or vacuum. nanbiosis.es
Sample Prep Samples must be conductive or coated.Minimal sample preparation needed.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary non-destructive technique for analyzing the crystalline structure of solid materials. chemicaljournal.inmdpi.com It is used to determine the crystal structure, phase composition, and crystallite size of solid ammonium dodecanedioate. mdpi.comnih.gov

The technique is based on the principle of Bragg's Law (nλ = 2d sinθ), which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice. chemicaljournal.in When a monochromatic X-ray beam is directed at a crystalline sample, it is diffracted at specific angles (2θ) that are characteristic of the spacing (d-spacing) between the atomic planes of the crystal. chemicaljournal.inmdpi.com The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle 2θ.

By analyzing the positions and intensities of the diffraction peaks, one can identify the crystalline phase(s) present by comparing the pattern to a database of known structures. mdpi.com Furthermore, detailed analysis of the XRD pattern can be used to determine the unit cell parameters (the dimensions of the fundamental repeating unit of the crystal), the space group (the symmetry of the crystal), and the positions of the atoms within the unit cell. mdpi.comnih.gov This information provides a complete picture of the three-dimensional atomic arrangement in solid ammonium dodecanedioate.

The table below presents hypothetical XRD data for a crystalline powder sample of a long-chain ammonium carboxylate like ammonium dodecanedioate, illustrating the typical output of such an analysis.

2θ Angle (Degrees)d-spacing (Å)Relative Intensity (%)Miller Indices (hkl)
5.815.22100(001)
11.67.6145(002)
17.55.0620(003)
20.24.3960(110)
22.14.0235(111)
24.53.6315(200)

Note: This data is illustrative and represents a possible diffraction pattern for a layered crystalline structure, which is common for such compounds.

Elemental Analysis (e.g., Carbon-Hydrogen-Nitrogen Analysis)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For ammonium dodecanedioate, Carbon-Hydrogen-Nitrogen (CHN) analysis is employed to experimentally verify the mass percentages of these elements in the pure substance. This process is crucial for confirming the empirical and molecular formula of newly synthesized batches and assessing the purity of the compound.

The standard method for CHN analysis is combustion analysis. In this procedure, a small, precisely weighed sample of ammonium dodecanedioate is combusted in a furnace at high temperatures (typically around 900-1000 °C) in the presence of excess oxygen. This combustion process quantitatively converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are then reduced to N₂.

These combustion products are then passed through a series of detectors. The amounts of carbon dioxide and water are typically measured using infrared spectroscopy or thermal conductivity detectors. The nitrogen content is also commonly determined by a thermal conductivity detector after separation from the other gases. The results from the analysis provide the mass of each element present in the original sample, which is then used to calculate the percentage composition.

The experimentally determined percentages are then compared against the theoretical values calculated from the molecular formula of ammonium dodecanedioate (C₁₂H₂₈N₂O₄). A close correlation between the experimental and theoretical values serves as a strong indicator of the sample's purity and correct identification.

The theoretical elemental composition of ammonium dodecanedioate is derived from its molecular formula, C₁₂H₂₈N₂O₄, and the atomic weights of its constituent elements (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u, O ≈ 15.999 u). The molecular weight of ammonium dodecanedioate is approximately 264.36 g/mol .

The theoretical percentages are calculated as follows:

Carbon (C): (12 * 12.011 / 264.36) * 100%

Hydrogen (H): (28 * 1.008 / 264.36) * 100%

Nitrogen (N): (2 * 14.007 / 264.36) * 100%

These calculations provide a benchmark for experimental results obtained from CHN analyzers.

Table 1: Theoretical Elemental Composition of Ammonium Dodecanedioate

ElementSymbolAtomic Mass (u)CountTotal Mass (u)Percentage (%)
CarbonC12.01112144.13254.52
HydrogenH1.0082828.22410.68
NitrogenN14.007228.01410.60
OxygenO15.999463.99624.20
Total 264.366 100.00

Environmental Fate and Transport Research Methodological Focus

Biodegradation Studies of Dodecanedioate-Based Compounds

Biodegradation is a key process that determines the environmental persistence of organic compounds. For dodecanedioate-based substances, research has focused on assessing their biodegradability in different environments and identifying the microorganisms and enzymatic pathways responsible for their breakdown.

The biodegradability of a chemical is its susceptibility to being broken down by microorganisms into simpler, and often less harmful, substances. europa.eu Standardized test methods are employed to evaluate the extent and rate of biodegradation in both aquatic and soil systems. These methods can be broadly categorized into tests for ready biodegradability, inherent biodegradability, and simulation studies.

Aquatic Environment Methodologies:

Ready Biodegradability Tests (e.g., OECD 301 series): These stringent tests are designed to determine if a substance has the potential for rapid and complete degradation in an aerobic aquatic environment. Common methods include the Dissolved Organic Carbon (DOC) Die-Away test, the CO2 Evolution Test, and the Manometric Respirometry Test. miljodirektoratet.nopolybags.co.uk In these tests, a small amount of the test substance is incubated with a mixed microbial population (typically from sewage treatment plant effluent) in a mineral medium. polybags.co.uk The degradation is measured by the disappearance of DOC, the production of CO2, or the consumption of oxygen over a 28-day period. miljodirektoratet.no Dodecanedioic acid is considered to be readily biodegradable based on these types of assessments. jcia-bigdr.jp

Inherent Biodegradability Tests (e.g., OECD 302 series): When a compound fails a ready biodegradability test, further tests can be conducted to assess its inherent potential to biodegrade under optimized conditions, such as a prolonged exposure period or a higher concentration of microorganisms.

Soil Environment Methodologies:

Aerobic Biodegradation in Soil (e.g., OECD 307): This method evaluates the rate of biodegradation in soil by measuring the evolution of CO2. The test substance is mixed with soil, and the CO2 produced is trapped and quantified over time. This provides a direct measure of the mineralization of the compound.

Soil Simulation Tests: These laboratory studies use soil microcosms to simulate environmental conditions more closely. They can be designed to assess degradation under various temperatures, moisture levels, and nutrient conditions, providing a more realistic estimate of the compound's persistence in the soil environment. chula.ac.th

The following table summarizes key methodologies used for assessing biodegradability.

Test Type Guideline Example Environment Measurement Principle Primary Outcome
Ready BiodegradabilityOECD 301B (CO2 Evolution)Aquatic (Aerobic)Measurement of CO2 produced from microbial respiration.Percentage of theoretical CO2 production.
Ready BiodegradabilityOECD 301D (Closed Bottle)Aquatic (Aerobic)Measurement of oxygen consumption by microorganisms.Biochemical Oxygen Demand (BOD) as a percentage of Theoretical Oxygen Demand (ThOD).
Inherent BiodegradabilityOECD 302B (Zahn-Wellens)Aquatic (Aerobic)Measurement of Dissolved Organic Carbon (DOC) removal.Percentage of DOC removal after acclimation.
Soil BiodegradationOECD 307 (Aerobic)SoilMeasurement of CO2 evolution from the test substance.Rate and extent of mineralization in soil.

This table is generated based on information from various sources detailing biodegradation testing methodologies. miljodirektoratet.nopolybags.co.ukchula.ac.th

The breakdown of dodecanedioic acid by microorganisms is not a random event but follows specific metabolic routes. Research has identified several key pathways and the enzymes that catalyze these reactions. The primary mechanism for the degradation of long-chain dicarboxylic acids like dodecanedioic acid is through a combination of ω-oxidation and β-oxidation.

ω-Oxidation Pathway: In many yeast and bacteria, the degradation of fatty acids and related compounds begins at the terminal methyl group (the ω-carbon). asm.org This process is typically initiated by enzymes belonging to the cytochrome P450 (CYP) family, specifically the CYP52 family in yeasts like Candida tropicalis. asm.org These enzymes hydroxylate the terminal carbon, which is then further oxidized to a carboxylic acid group, forming the dicarboxylic acid (in this case, dodecanedioic acid). While this is a key step in the production of dodecanedioic acid from precursors like lauric acid, the reverse process and subsequent degradation are also crucial. asm.org

β-Oxidation Pathway: Once the dicarboxylic acid is formed, it can be shortened by the β-oxidation spiral. This well-established pathway involves the sequential removal of two-carbon units (as acetyl-CoA) from the carboxyl end of the molecule. For a symmetrical molecule like dodecanedioic acid, this process can proceed from one or both ends. This pathway is common in many soil bacteria and fungi. google.com

Key Microbial Genera and Enzymes: Several microbial genera have been identified as capable of degrading dicarboxylic acids. Rhodococcus and Pseudomonas are bacterial genera known for their metabolic versatility in breaking down a wide range of organic compounds, including alkanes and their oxidized derivatives. biorxiv.orgnih.gov In yeasts, Candida species are particularly noted for their role in fatty acid and dicarboxylic acid metabolism. asm.org

The enzymes involved are central to the degradation process. Cytochrome P450 monooxygenases are crucial for the initial hydroxylation steps in the ω-oxidation pathway. asm.org Subsequent steps involve alcohol dehydrogenases and aldehyde dehydrogenases . The core of the β-oxidation spiral is catalyzed by a set of four enzymes that facilitate the thiolytic cleavage of the carbon chain.

A simplified representation of the degradation process is shown below: Dodecanoic Acid → (ω-oxidation) → 12-Hydroxydodecanoic Acid → Dodecanedioic Acid → (β-oxidation) → Shorter-chain dicarboxylic acids → Acetyl-CoA → Citric Acid Cycle

This pathway highlights how dodecanedioic acid can be an intermediate in the breakdown of longer-chain fatty acids and how it is further metabolized to provide energy and carbon for microbial growth. google.com

Sorption and Desorption Dynamics in Environmental Matrices

The mobility of ammonium (B1175870) dodecanedioate (B1236620) in the environment is largely controlled by its tendency to attach to (sorb) and detach from (desorb) solid particles in soil, sediment, and wastewater treatment systems.

Sorption processes dictate whether a chemical remains dissolved in water, where it can be transported more readily, or becomes associated with solid phases, which can lead to its accumulation in specific environmental compartments. researchgate.net The sorption of organic compounds is influenced by the properties of both the chemical and the sorbent material.

Wastewater Biosolids: During wastewater treatment, organic compounds can partition between the liquid phase and the solid sludge (biosolids). For ionizable compounds like dodecanedioic acid, which will exist as a dianion at typical environmental pH, electrostatic interactions can be significant. However, the primary driver for the sorption of many organic chemicals to sludge is hydrophobic interaction, quantified by the octanol-water partition coefficient (Kow). d-nb.info Compounds with a high log Kow tend to sorb more strongly to the organic carbon-rich sludge. mdpi.com Given that long-chain dicarboxylic acids have both polar carboxyl groups and a nonpolar hydrocarbon chain, their behavior is complex.

Sediments and Soils: The primary sorbents in soils and sediments are organic matter and clay minerals. nih.gov The organic carbon content of the soil is often the most critical factor determining the extent of sorption for nonpolar organic compounds. For polar and ionizable compounds like dodecanedioic acid, other mechanisms are also important:

Anion Exchange: At pH values below the point of zero charge of soil minerals (like iron and aluminum oxides), the mineral surfaces can have a net positive charge, potentially binding the negatively charged dodecanedioate anion.

Cation Bridging: Divalent cations (e.g., Ca²⁺, Mg²⁺) present in the soil can form a bridge between the negatively charged surfaces of clay minerals and the carboxylate groups of the dodecanedioate molecule.

Hydrogen Bonding: The carboxyl groups can act as both hydrogen bond donors and acceptors, allowing for interaction with functional groups on soil organic matter. acs.org

While specific studies on ammonium dodecanedioate are scarce, research on other dicarboxylic acids and polar organic compounds provides a framework for understanding its likely behavior. The sorption is expected to be pH-dependent, increasing at lower pH values where the carboxyl groups are less ionized and the compound is more hydrophobic. researchgate.net

The environmental mobility of a chemical describes its potential to move through soil and into groundwater or to be transported in surface water. Sequestration refers to the long-term storage of a chemical in a particular environmental compartment, often rendering it less bioavailable.

Key Factors:

Soil and Sediment Properties:

Organic Carbon Content (fOC): Higher organic carbon content generally leads to greater sorption and reduced mobility for organic compounds. mdpi.com

Clay Content and Type: Clays provide a large surface area for sorption and contain charged sites for electrostatic interactions.

pH: Soil pH is a master variable for ionizable compounds. It affects the charge of both the dodecanedioate molecule and the soil surfaces, thereby influencing sorption mechanisms like ion exchange and repulsion. nih.gov

Cation Exchange Capacity (CEC): This property, related to the clay and organic matter content, influences the potential for cation bridging.

Chemical Properties of Dodecanedioate:

Water Solubility: Ammonium dodecanedioate is expected to be water-soluble, which would favor mobility in the aqueous phase. However, its diacid form, dodecanedioic acid, has lower solubility.

Acid Dissociation Constant (pKa): Dodecanedioic acid has two pKa values for its two carboxyl groups. At typical environmental pH (around 5 to 9), it will exist predominantly as the dianion (dodecanedioate), which is highly polar and less likely to sorb via hydrophobic interactions but more likely to be repelled by negatively charged soil surfaces.

The interplay of these factors determines the distribution coefficient (Kd), which is the ratio of the chemical's concentration in the solid phase to its concentration in the water phase at equilibrium. A high Kd value indicates strong sorption and low mobility. ecetoc.org

Modeling of Environmental Distribution and Persistence

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. d-nb.info These models integrate information on a chemical's properties, degradation rates, and the characteristics of the environment to estimate its concentration in various compartments like air, water, soil, and sediment.

For a compound like ammonium dodecanedioate, a multimedia fugacity model could be employed. Fugacity models describe the "escaping tendency" of a chemical from a phase and predict its movement between phases until equilibrium is approached.

Model Inputs:

Chemical Properties: Molecular weight, water solubility, vapor pressure, octanol-water partition coefficient (log Kow), and acid dissociation constants (pKa).

Degradation Rates: Half-lives for biodegradation in water, soil, and sediment, as well as rates for other degradation processes like hydrolysis or photolysis (though for dodecanedioic acid, biodegradation is the dominant removal process). europa.eud-nb.info

Environmental Parameters: Dimensions and properties of standard environmental compartments (e.g., volume of air, water depth, soil density, organic carbon content). d-nb.info

Emission Rates: The rate at which the chemical is released into the environment.

Given that dodecanedioic acid is readily biodegradable and has moderate sorption potential, models would likely predict that it would not be highly persistent in most environments. jcia-bigdr.jp Its distribution would be primarily between the soil and water compartments, with accumulation in sediment being possible depending on the sorption characteristics. Quantitative Structure-Activity Relationship (QSAR) models can also be used to estimate some of the required input parameters, such as biodegradability and partition coefficients, when experimental data are unavailable.

Predictive Models for Aquatic and Terrestrial Compartments

Predictive environmental fate models are essential tools for estimating the distribution and concentration of chemicals like ammonium dodecanedioate in the environment. rsc.orgresearchgate.net These mathematical models integrate a chemical's properties with the characteristics of a defined environmental scenario to forecast its movement and transformation across different compartments such as air, water, soil, and sediment. rsc.orgepa.gov

For ammonium dodecanedioate, which is a salt of a long-chain dicarboxylic acid, its behavior is governed by its constituent ions: the ammonium cation (NH₄⁺) and the dodecanedioate anion. Its high polarity and water solubility are key parameters in modeling its environmental transport. Multimedia fate models, which are routinely used in environmental risk assessment, provide a framework for understanding how such substances partition between environmental media. researchgate.netepa.gov The output of these models is typically a prediction of concentrations over time in various environmental compartments. researchgate.net

Common types of predictive models applicable to ammonium dodecanedioate include:

Multimedia Compartmental Models (MCMs): These models, often spatially averaged, describe the transfer of a substance between well-mixed environmental compartments. mdpi.com They are foundational in risk assessment for industrial chemicals. researchgate.net

Fugacity Models: A type of MCM where the chemical's "escaping tendency" (fugacity) from each phase is calculated. This approach is useful for understanding the equilibrium distribution of a chemical in a multi-phase environment.

Spatial River/Watershed Models (SRWMs): These are spatiotemporally resolved models that consider the specific hydrology, morphology, and sediment transport of river networks, offering a more detailed prediction for aquatic environments. mdpi.com

A significant challenge in modeling compounds like ammonium dodecanedioate is accurately estimating partition coefficients for polar and ionizable chemicals. rsc.org Recent laboratory studies on other dicarboxylic acids have shown their potential to complex with other substances in the aqueous phase, which can influence their transport and fate, a process that advanced models may need to incorporate. mdpi.com

Table 1: Key Parameters in Environmental Fate Models for Polar Ionic Compounds
Model ParameterDescriptionRelevance to Ammonium Dodecanedioate
Water SolubilityThe maximum amount of a chemical that can dissolve in water.High. Influences concentration in aquatic systems and potential for leaching from soil.
Vapor PressureThe pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases.Low. Suggests it is not likely to be found in significant concentrations in the atmosphere as a gas.
Octanol-Water Partition Coefficient (Kow)The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium.Low. Indicates a preference for the aqueous phase over fatty tissues, suggesting low bioaccumulation potential. wur.nl
Soil/Sediment Adsorption Coefficient (Koc/Kd)A measure of the tendency of a chemical to bind to soil or sediment particles.Influenced by the ionic nature of the compound and the pH of the soil/water, affecting its mobility.
Degradation Rates (Bio/Photo/Hydrolysis)The rates at which the chemical is broken down by biological organisms, light, or water.Crucial for determining the persistence of the dodecanedioate anion and the fate of the ammonium ion in the environment.

Development of Exposure Assessment Methodologies

Exposure assessment is a critical component of chemical risk assessment, aiming to quantify the contact between a chemical and a target organism or population. epa.govnih.gov Methodologies for industrial chemicals like ammonium dodecanedioate are well-established and often follow tiered or structured approaches to estimate environmental and human exposure. oecd.orgscielo.sa.cr These frameworks are designed to be systematic, ensuring that all relevant sources, pathways, and populations are considered. epa.gov

The development of an exposure assessment involves several key steps:

Hazard Identification and Dose-Response Assessment: Understanding the potential hazards of the substance informs the scope and detail required for the exposure assessment. epa.gov

Source and Emission Characterization: Identifying the sources of release to the environment (e.g., industrial manufacturing, product use).

Fate and Transport Analysis: Using predictive models (as described in 7.3.1) to estimate environmental concentrations.

Exposure Pathway Identification: Determining the routes by which receptors (e.g., humans, wildlife) may come into contact with the chemical (e.g., inhalation, ingestion of contaminated water). epa.gov

Quantification of Exposure: Calculating the magnitude, frequency, and duration of contact. nih.gov

Several international bodies and regulatory agencies have developed frameworks and tools for conducting exposure assessments for industrial chemicals.

Table 2: Examples of Exposure Assessment Frameworks and Tools
Framework/ToolDeveloping OrganizationDescriptionApplicability
OECD Existing Chemicals ProgrammeOrganisation for Economic Co-operation and Development (OECD)Provides general strategies and harmonized approaches for assessing exposure and risk of industrial chemicals. oecd.orgServes as a foundational guideline for member countries in evaluating substances like ammonium dodecanedioate.
REACH GuidanceEuropean Chemicals Agency (ECHA)Detailed guidance on chemical safety assessment and exposure scenarios under the REACH regulation. ufz.deMandatory for companies producing or importing chemicals in the EU above certain tonnages.
EPA Exposure Assessment GuidelinesU.S. Environmental Protection Agency (EPA)Establishes a broad framework for planning, conducting, and presenting the results of exposure assessments. epa.govProvides a comprehensive approach for various media and exposure pathways relevant to the U.S. context.
Integrated Testing Strategies (ITS)Various Research Consortia (e.g., OSIRIS)Integrates non-test information (like QSARs) with test data to refine hazard and risk evaluation in a weight-of-evidence approach. ufz.deA modern, efficiency-focused approach to reduce animal testing while performing substance-tailored risk assessment. ufz.de
COSHH EssentialsHealth and Safety Executive (UK)A simplified risk assessment model primarily for controlling chemical inhalation exposure in occupational settings. scielo.sa.crUseful for assessing workplace exposure during the manufacturing or handling of ammonium dodecanedioate.

Analytical Method Development for Environmental Monitoring

Techniques for In-Situ Detection and Quantification of Ammonium-Related Species

In-situ monitoring, or the direct measurement of chemical species in their natural environment, is crucial for real-time assessment of water quality and pollution events. For ammonium dodecanedioate, environmental monitoring would focus on its dissociated ions, particularly the ammonium ion (NH₄⁺) and its equilibrium species, ammonia (B1221849) (NH₃). in-situ.com Recent advancements have led to the development of portable, sensitive, and cost-effective techniques for field analysis. scholaris.ca

Key in-situ detection techniques for ammonium-related species include:

Ion-Selective Electrodes (ISEs): ISEs are a standard tool for continuous ammonia monitoring. in-situ.com These sensors measure the electrical potential difference between a reference electrode and an ion-selective electrode that is sensitive to ammonium (NH₄⁺). in-situ.com The concentration is then calculated from this potential. While effective, these sensors can be subject to interference from other ions, such as sodium, in brackish environments. in-situ.com

Colorimetric and Spectrophotometric Methods: These techniques involve a chemical reaction that produces a colored product, with the color intensity being proportional to the analyte's concentration. in-situ.comscholaris.ca Recent innovations include paper-based sensors using natural dyes (like anthocyanin from red cabbage) that change color in the presence of ammonia gas. scholaris.ca This can be coupled with a smartphone camera for quantification, offering a low-cost, portable screening tool. scholaris.ca Fiber-coupled micro-channel systems that combine fluorescence detection for ammonia and spectrophotometry for other species in a single module represent a more sophisticated approach for automated in-situ analysis in seawater. hyxbocean.cn

Fluorescence-Based Methods: The o-phthalaldehyde (B127526) (OPA) method is a highly sensitive technique where OPA reacts with ammonia in the presence of a sulfite (B76179) to form a fluorescent compound. au.dk The intensity of the fluorescence is measured to determine the ammonium concentration. This method is highly selective for ammonia but may have interference from primary amines. au.dk

Tracer Experiments: For studying biological processes involving ammonium, such as anaerobic ammonium oxidation (anammox), tracer experiments using ¹⁵N-labeled ammonium are the definitive method. nih.gov The conversion of labeled ammonium and nitrite (B80452) into dinitrogen gas (²⁹N₂) confirms anammox activity. nih.gov

Challenges in Trace Analysis in Complex Environmental Samples

The trace analysis of ammonium dodecanedioate in complex environmental matrices like water, soil, or sediment presents significant analytical challenges, primarily due to its highly polar and ionic nature. wur.nlnih.gov These properties make it difficult to extract from aqueous samples and separate using conventional analytical techniques. nih.govpsu.edu

A primary challenge is the "analytical gap" for highly polar substances. nih.gov Standard analytical methods like gas chromatography (GC) and reversed-phase liquid chromatography (RPLC) are not well-suited for such compounds. wur.nlnih.gov

Chromatographic Separation: In RPLC, which is the workhorse of many environmental labs, polar compounds are not well-retained on the nonpolar stationary phase. nih.gov They often elute very early in the analysis, co-eluting with matrix components that can interfere with detection by mass spectrometry (MS). nih.gov

Sample Extraction and Enrichment: Solid-phase extraction (SPE) is a common technique to isolate and concentrate analytes from water samples. psu.edu However, for highly polar compounds, choosing a sorbent that provides adequate retention and selective elution away from interfering matrix components is difficult. psu.edu The analysis of solid samples like soil and sediment is even less developed for polar compounds. psu.edu

Derivatization: For analysis by GC, highly polar and non-volatile compounds like dicarboxylic acids require a chemical derivatization step to convert them into more volatile and less polar derivatives. This adds complexity, time, and potential sources of error to the analytical process. psu.edu

To overcome these challenges, analytical chemists are developing and employing alternative strategies.

Table 3: Analytical Strategies to Overcome Challenges in Polar Compound Analysis
StrategyDescriptionApplication/Benefit
Hydrophilic Interaction Liquid Chromatography (HILIC)A chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.Provides good retention for highly polar compounds that are unretained in reversed-phase LC. wur.nlnih.gov
Ion Chromatography (IC)Separates ions and polar molecules based on their affinity to an ion exchanger.Effective for separating small ionic species like the ammonium cation and dicarboxylate anion. sepscience.com
Direct Aqueous InjectionInjecting the water sample directly into the LC/MS/MS system without a pre-concentration step.Simplifies sample preparation but requires highly sensitive instrumentation to achieve low detection limits. sepscience.com
Tandem Mass Spectrometry (LC/MS/MS)A highly selective and sensitive detection technique that can distinguish the target analyte from matrix interferences.The technology of choice for specificity and sensitivity when analyzing complex environmental samples. sepscience.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for ammonium dodecanedioate, and how do reaction parameters (e.g., pH, temperature) influence yield and purity?

  • Methodological Answer : Synthesis typically involves neutralizing dodecanedioic acid with ammonium hydroxide under controlled conditions. Key parameters include:

  • pH : Optimal neutralization occurs near pH 7–8 to avoid partial salt formation .
  • Temperature : Lower temperatures (5–10°C) reduce side reactions like esterification .
  • Purification : Recrystallization from ethanol/water mixtures improves purity, monitored via HPLC or NMR .
    • Data Contradiction : Some studies report reduced yields at higher ammonium concentrations due to colloidal aggregation, while others attribute this to incomplete neutralization .

Q. How do spectroscopic techniques (e.g., FTIR, NMR) differentiate ammonium dodecanedioate from its precursor, dodecanedioic acid?

  • Methodological Answer :

  • FTIR : The absence of carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and presence of ammonium N-H bends (1400–1600 cm⁻¹) confirm salt formation .
  • ¹³C NMR : Carboxylate carbons in ammonium dodecanedioate resonate at 175–180 ppm, shifted upfield compared to free acid (~185 ppm) .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent solubility of ammonium dodecanedioate in aqueous and organic solvents?

  • Methodological Answer :

  • Solubility Studies : Conduct phase-solubility diagrams across pH 2–12. Ammonium dodecanedioate exhibits maximum solubility at pH 7–9 due to balanced ionization. At pH < 5, protonation reduces solubility; at pH > 10, hydroxide competition destabilizes the salt .
  • Contradictions : Some studies report anomalous solubility in polar aprotic solvents (e.g., DMSO), attributed to hydrogen-bond disruption, conflicting with classical solubility parameters .

Q. How does ammonium dodecanedioate interact with lipid bilayers, and what experimental models (e.g., Langmuir trough, MD simulations) validate these interactions?

  • Methodological Answer :

  • Langmuir Trough : Measure pressure-area isotherms to assess monolayer penetration. Ammonium dodecanedioate reduces surface tension by 20–25 mN/m, indicating hydrophobic tail insertion .
  • MD Simulations : Force fields (e.g., CHARMM36) predict preferential alignment of the dodecanedioate chain perpendicular to the bilayer, but experimental data show variable tilt angles (15°–40°) depending on bilayer composition .

Q. What are the limitations of current degradation studies on ammonium dodecanedioate, and how can advanced mass spectrometry (e.g., HRMS/MS) address them?

  • Methodological Answer :

  • Degradation Pathways : Hydrolytic degradation under alkaline conditions produces dodecanedioic acid and ammonia, but oxidative pathways (e.g., radical-mediated cleavage) remain poorly characterized .
  • HRMS/MS : Use collision-induced dissociation (CID) to fragment degradation products. For example, m/z 256.34 ([M+H]⁺ of ammonium dodecanedioate) fragments to m/z 98.06 (C₃H₈NO₂⁺), confirming ammonium loss .

Experimental Design & Data Analysis

Q. How can researchers optimize chromatographic separation of ammonium dodecanedioate from structurally similar salts (e.g., sodium dodecanedioate)?

  • Methodological Answer :

  • HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (60:40). Ammonium salts elute earlier than sodium analogs due to weaker ion-pairing with TFA .
  • Validation : Cross-check retention times with spiked standards and quantify via UV detection at 210 nm (carboxylate absorption) .

Q. What statistical approaches resolve contradictions in reported thermodynamic properties (e.g., ΔH of dissolution) of ammonium dodecanedioate?

  • Methodological Answer :

  • Meta-Analysis : Aggregate literature data (e.g., from Web of Science ) and apply multivariate regression to identify confounding variables (e.g., solvent purity, calibration methods).
  • Error Sources : Discrepancies in ΔH values (±5 kJ/mol) often arise from inconsistent calorimeter calibration or incomplete solute dissolution .

Safety & Compliance

Q. What are the evidence-based guidelines for handling ammonium dodecanedioate to minimize occupational exposure?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods during synthesis; airborne concentrations should not exceed 1 mg/m³ (NIOSH REL) .
  • PPE : Nitrile gloves and safety goggles are mandatory. Contaminated clothing must be laundered separately using protocols in .

Data Presentation & Reproducibility

Q. How should raw data (e.g., NMR spectra, solubility curves) be curated to enhance reproducibility in ammonium dodecanedioate research?

  • Methodological Answer :

  • Appendix Standards : Include raw NMR FID files and baseline-corrected spectra in supplementary materials .
  • Metadata : Document solvent lot numbers, instrument calibration dates, and ambient humidity during experiments .

Authoritative Sources

  • Synthesis & Characterization : Refer to Journal of Materials Chemistry A for protocols .
  • Safety Data : TCI America guidelines and OSHA standards .
  • Computational Models : CHARMM36 force field validation in J. Chem. Inf. Model. .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.